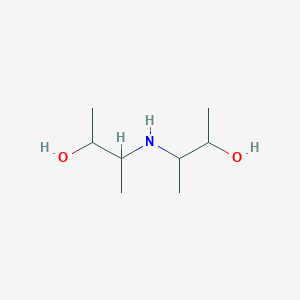

3,3'-Iminodibutan-2-ol

Description

Significance of Aminodiols in Contemporary Chemical Research

Aminodiols are a class of organic compounds that contain both an amino group and two hydroxyl groups. They are of significant interest in contemporary chemical research primarily due to their role as versatile chiral building blocks in the synthesis of a wide array of biologically active molecules and complex natural products. nih.govresearchgate.net The presence of multiple functional groups and stereocenters allows for the creation of structurally diverse and complex molecular architectures.

Chiral aminodiols, in particular, are highly valued in asymmetric synthesis, where they can be used as chiral auxiliaries or as precursors to chiral ligands for metal-catalyzed reactions. nih.gov Their applications extend to medicinal chemistry, where the aminodiol motif is found in several therapeutic agents, including antiviral and anticancer drugs. nih.gov The ability of the amino and hydroxyl groups to form hydrogen bonds and participate in various chemical transformations makes them crucial pharmacophores. frontiersin.org

Historical Context of Iminodibutanols in Synthetic Chemistry

Current Research Trajectories and Gaps for 3,3'-Iminodibutan-2-ol

Due to the absence of any published research on this compound, there are no established current research trajectories for this specific compound. The research gaps are, therefore, fundamental and all-encompassing. The synthesis of this compound has not been reported, nor have its physical, chemical, or spectroscopic properties been characterized.

Future research on this compound would logically begin with the development of a viable synthetic route. Based on the general chemistry of aminodiols, potential synthetic strategies could involve the reaction of a suitable butene-derived epoxide with an amino-butanol derivative or a double reductive amination of a diketone precursor.

Once synthesized, research could then proceed to:

Spectroscopic and Physicochemical Characterization: Detailed analysis using NMR, IR, and mass spectrometry to confirm its structure and determine its basic properties.

Stereoselective Synthesis: Development of methods to control the stereochemistry of the four potential stereocenters in the molecule.

Exploration of Chemical Reactivity: Investigation of the reactions of its functional groups to understand its potential as a synthetic intermediate.

Applications in Catalysis and Medicinal Chemistry: Screening for its potential as a chiral ligand or as a scaffold for the development of new bioactive compounds, drawing parallels with the known applications of other aminodiols.

In-Depth Analysis of Synthetic Methodologies for this compound Remains Elusive in Scientific Literature

Despite a comprehensive search of scientific databases and chemical literature, detailed research findings on the advanced synthetic methodologies for the chemical compound this compound and its chiral forms are not presently available. While the compound is identified by the CAS number 960-65-6, specific publications detailing its stereoselective synthesis, novel reaction pathways, or green chemistry protocols could not be retrieved.

The inquiry sought to elaborate on a number of advanced synthetic strategies, including asymmetric catalytic routes, chiral pool synthesis, and diastereoselective approaches for obtaining enantiopure and diastereopure forms of this compound. Further, the investigation aimed to uncover novel reaction pathways such as the development of green chemical synthetic protocols and multicomponent reaction strategies for its formation.

General synthetic methods for structurally related compounds, such as secondary amino alcohols and diols, are well-documented in organic chemistry. These often involve reductive amination of keto alcohols, ring-opening of epoxides with amines, or multi-step sequences starting from chiral precursors. However, the application of these methods specifically to the synthesis of this compound, along with detailed experimental conditions, catalyst systems, yields, and stereoselectivity data, is not described in the accessible literature.

Consequently, the creation of a detailed article focusing solely on the advanced synthetic methodologies for this compound, as per the requested outline, cannot be fulfilled at this time due to the absence of specific research data for this particular compound. The lack of published work may indicate that this compound is a compound of limited current research interest or that its synthesis is documented in less accessible or proprietary sources.

Further research and publication in the field of synthetic organic chemistry would be necessary to provide the specific details required to populate the outlined sections and subsections.

Structure

3D Structure

Properties

CAS No. |

6959-06-4 |

|---|---|

Molecular Formula |

C8H19NO2 |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

3-(3-hydroxybutan-2-ylamino)butan-2-ol |

InChI |

InChI=1S/C8H19NO2/c1-5(7(3)10)9-6(2)8(4)11/h5-11H,1-4H3 |

InChI Key |

BVXKSRVXGSQWLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)O)NC(C)C(C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,3 Iminodibutan 2 Ol and Its Chiral Forms

Novel Reaction Pathways for 3,3'-Iminodibutan-2-ol Formation

Flow Chemistry Applications in Iminodibutanol Synthesis

Continuous flow chemistry, or microreactor technology, has emerged as a powerful tool in organic synthesis, offering significant advantages over traditional batch processing. nih.govfrontiersin.org These benefits include superior heat and mass transfer, improved safety for hazardous reactions, enhanced reproducibility, and simplified scale-up. frontiersin.org For the synthesis of chiral amines and their derivatives, flow chemistry enables precise control over reaction parameters, which is crucial for achieving high stereoselectivity. nih.govrsc.org

The application of flow chemistry to the synthesis of this compound would likely involve a reductive amination process. wikipedia.orgscienceinfo.com In a hypothetical flow setup, solutions of the precursor ketone or aldehyde and the appropriate amine would be pumped through reactor coils. mit.edu The residence time, which is a key parameter, is determined by the reactor volume and the flow rate. mit.edu This setup allows for rapid optimization of reaction conditions, such as temperature and pressure, and can be integrated with in-line purification and analysis technologies. mit.eduresearchgate.net

The synthesis of chiral amines in continuous flow systems has been demonstrated for various active pharmaceutical ingredients (APIs). rsc.org These processes often utilize immobilized catalysts or reagents, such as solid-supported catalysts, which can be packed into columns (packed-bed reactors) within the flow path. mit.edunih.gov This approach simplifies product purification and allows for catalyst recycling, contributing to a more sustainable and cost-effective process. For instance, the continuous diastereomeric crystallization and racemization of a model amine have been successfully achieved in flow, offering a potential pathway to a 100% theoretical yield of a single enantiomer. researchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Amine Synthesis

| Feature | Batch Processing | Flow Chemistry |

| Heat & Mass Transfer | Often limited, can lead to hotspots and side reactions. | Excellent, due to high surface-area-to-volume ratio. frontiersin.org |

| Safety | Higher risk with hazardous reagents or exothermic reactions. | Inherently safer due to small reaction volumes. frontiersin.orgresearchgate.net |

| Scalability | Often requires re-optimization of conditions. | More straightforward, often by running the system for longer. frontiersin.org |

| Reproducibility | Can be variable between batches. | High, due to precise control over parameters. frontiersin.org |

| Process Control | Manual or semi-automated. | Amenable to full automation and real-time monitoring. mdpi.com |

Optimization of Reaction Conditions and Yield for Scalable Synthesis

The large-scale synthesis of this compound necessitates careful optimization of reaction conditions to maximize yield and purity while ensuring economic viability. The primary synthetic route is reductive amination, which combines a carbonyl compound and an amine to form an imine intermediate that is subsequently reduced. wikipedia.orgscienceinfo.com

Understanding the mechanism of reductive amination is key to its optimization. The reaction typically proceeds in two main stages under weakly acidic to neutral conditions. wikipedia.orgorganicchemistrytutor.com

Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of an amine on a carbonyl group (an aldehyde or ketone). scienceinfo.com This is followed by a series of proton transfers to form a carbinolamine intermediate, which then dehydrates to form an imine. Under acidic conditions, the imine can be protonated to form a more reactive iminium ion. scienceinfo.comorganicchemistrytutor.com

Reduction: The imine or iminium ion is then reduced to the final amine product. organicchemistrytutor.com The choice of reducing agent is critical. Strong reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally unsuitable for one-pot reactions because they can also reduce the starting carbonyl compound. youtube.com

A preferred reagent for one-pot reductive amination is sodium cyanoborohydride (NaBH₃CN). scienceinfo.comyoutube.com This reductant is selective for the iminium ion over the carbonyl starting material, allowing the reaction to proceed efficiently in a single step. youtube.com The mechanism involves the hydride from the cyanoborohydride attacking the electrophilic carbon of the iminium ion. organicchemistrytutor.comyoutube.com

Catalysis plays a pivotal role in modern organic synthesis, and the development of efficient catalysts is crucial for the industrial production of compounds like this compound.

For the reductive amination step, catalytic hydrogenation is a common alternative to using hydride reagents. This involves using hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. wikipedia.org Heterogeneous catalysts, like palladium on carbon (Pd/C), are widely used due to their effectiveness and ease of separation from the reaction mixture. synplechem.com

Recent advancements focus on developing more active, selective, and robust catalysts. For instance, research into Fischer-Tropsch synthesis has spurred the development of cobalt and ruthenium-based catalysts supported on materials like alumina (B75360) (Al₂O₃) or zeolites, which show high activity for forming long-chain hydrocarbons and could be adapted for similar reductions. mdpi.com

In the context of producing chiral forms of this compound, asymmetric catalysis is paramount. This involves using chiral catalysts that can direct the reaction to favor the formation of one enantiomer over the other. Titanium-based catalysts, for example, have shown promise in hydroamination and hydroaminoalkylation reactions, offering pathways that are complementary to those of late transition metals. rsc.org The development of heterogeneous catalysts, such as cerium(IV) oxide (CeO₂), has also been effective for synthesizing cyclic ureas from carbamates, demonstrating the potential for reusable and durable catalysts in related nitrogen-containing compound syntheses. nih.gov

Table 2: Common Catalysts and Reducing Agents in Reductive Amination

| Reagent/Catalyst | Type | Application Notes |

| Sodium Cyanoborohydride (NaBH₃CN) | Hydride Reducing Agent | Selective for imines/iminium ions over carbonyls; ideal for one-pot reactions. scienceinfo.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Hydride Reducing Agent | A common, milder alternative to NaBH₃CN. synplechem.com |

| Palladium on Carbon (Pd/C) | Heterogeneous Catalyst | Used with H₂ gas for catalytic hydrogenation; easily recovered. wikipedia.org |

| Platinum/Ruthenium Catalysts | Heterogeneous Catalyst | Highly active catalysts for hydrogenation, often used in industrial processes. mdpi.com |

| Titanium-based Catalysts | Homogeneous/Heterogeneous | Under development for asymmetric hydroamination, offering novel reactivity. rsc.org |

Coordination Chemistry and Metal Complexation of 3,3 Iminodibutan 2 Ol

Ligand Design Principles and Chelation Properties of 3,3'-Iminodibutan-2-ol

The effectiveness of this compound as a ligand is rooted in its molecular structure, which dictates its coordination behavior. The spatial arrangement of its donor atoms and its stereochemical properties are key factors in the design of metal complexes with specific geometries and reactivities.

The term "denticity" refers to the number of donor atoms in a single ligand that bind to a central metal ion. openstax.org this compound, with its one nitrogen and two oxygen donor atoms, can be classified as a potentially tridentate ligand. In this mode, it can coordinate to a metal center through the nitrogen atom of the imino group and the oxygen atoms of the two hydroxyl groups, forming two stable five-membered chelate rings. This tridentate coordination creates a "pincer-like" arrangement around the metal ion.

This compound possesses two chiral centers at the carbon atoms bearing the hydroxyl groups. This gives rise to three possible stereoisomers: (2R,2'R), (2S,2'S), and the meso form (2R,2'S). The stereochemistry of the ligand has a profound impact on the conformation it adopts upon coordination and, consequently, on the geometry and properties of the resulting metal complex.

The relative orientation of the two hydroxyl groups and the alkyl substituents on the chiral carbons influences the strain within the chelate rings. For instance, the meso form will present the two hydroxyl groups in a different spatial relationship compared to the chiral (R,R) and (S,S) enantiomers. This can lead to the preferential formation of specific isomeric forms of the metal complex, a phenomenon known as diastereoselectivity. The chirality of the ligand can be used to induce chirality at the metal center, which is of significant interest in the development of asymmetric catalysts. The specific conformation adopted by the chelate rings, whether it be a δ or λ twist, is directly related to the stereochemistry of the ligand. uci.edu

The this compound scaffold can serve as a foundational unit for the construction of more elaborate polydentate ligands. By chemically modifying the imino nitrogen or the hydroxyl groups, it is possible to introduce additional donor functionalities, thereby increasing the denticity of the ligand. For example, alkylation of the secondary amine can introduce another coordinating group, or the hydroxyl groups could be etherified with arms containing further donor sites like pyridyl or carboxylate groups.

These expanded ligands can encapsulate metal ions more effectively, leading to complexes with enhanced thermodynamic and kinetic stability. The design of such systems allows for fine-tuning of the coordination environment around the metal ion, which can influence its electronic properties, redox potential, and reactivity. This strategy is particularly relevant in the development of catalysts where precise control over the metal's coordination sphere is crucial for achieving high activity and selectivity.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of synthetic methodology depends on the target metal and the desired complex.

The formation of transition metal complexes with this compound is often achieved by direct reaction of the ligand with a metal salt, such as a halide, nitrate (B79036), or acetate, in a polar solvent like ethanol (B145695) or methanol (B129727). orientjchem.org The reaction is typically carried out at room temperature or with gentle heating. In many instances, the metal complex precipitates from the reaction mixture upon formation or after cooling. orientjchem.org

For example, the synthesis of a nickel(II) complex could involve mixing this compound with nickel(II) chloride hexahydrate in ethanol. nih.gov The resulting complex can then be isolated by filtration. The stoichiometry of the reactants can be adjusted to control the ligand-to-metal ratio in the final product. Characterization of these complexes is performed using a variety of techniques, including infrared spectroscopy to observe the coordination of the imino and hydroxyl groups, UV-Vis spectroscopy to study the electronic properties of the metal center, and X-ray crystallography to determine the precise molecular structure.

Table 1: Examples of Transition Metal Complexes and Synthetic Approaches

| Metal Ion | Precursor Salt | Solvent | General Conditions |

| Nickel(II) | NiCl₂·6H₂O | Ethanol | Room temperature mixing nih.gov |

| Copper(II) | Copper(II) nitrate | Methanol | Stirring for several hours orientjchem.org |

| Cobalt(II) | Cobalt(II) nitrate | Methanol | Dropwise addition of metal salt solution orientjchem.org |

| Molybdenum(VI) | MoO₂(acac)₂ | Methanol | Room temperature, short reaction time |

The synthesis of main group metal and lanthanide complexes with this compound can be more challenging due to the different coordination preferences of these elements. For main group metals, organometallic precursors are often employed. For instance, a gallium complex might be prepared by reacting this compound with a trialkylgallium reagent.

The synthesis of lanthanide complexes typically requires anhydrous conditions due to the high oxophilicity of the lanthanide ions. Solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures, can be employed to obtain crystalline products. nih.gov For example, a mixture of a lanthanide nitrate salt and the ligand in a solvent system like ethanol/water or acetonitrile (B52724)/water can be heated to yield the desired complex. nih.gov The choice of solvent and temperature can significantly influence the final product. Characterization techniques for these complexes are similar to those used for transition metal complexes, with luminescence spectroscopy being particularly important for lanthanide complexes due to their characteristic emission properties.

Table 2: General Synthetic Strategies for Lanthanide Complexes

| Synthetic Method | Typical Conditions |

| Solvothermal | Sealed vessel, 80-120 °C, 2-5 days nih.gov |

| Room Temperature | Stirring in a suitable solvent, may require a base |

Supramolecular Assembly via Coordination Bonds

In principle, a ligand like this compound, which contains both nitrogen and oxygen donor atoms, could act as a chelating and/or bridging ligand. The secondary amine group and the two hydroxyl groups offer potential coordination sites. The flexibility of the butanol chains could allow for the formation of various supramolecular architectures, such as discrete multinuclear cages or extended coordination polymers, depending on the coordination preferences of the metal ion and the reaction conditions. The self-assembly process would be driven by the formation of thermodynamically stable metal-ligand coordination bonds.

Structural Analysis and Isomerism in this compound Metal Complexes

The potential for isomerism in hypothetical metal complexes of this compound is significant due to the ligand's structure.

Geometric Isomerism (cis/trans, fac/mer) in Octahedral and Square Planar Geometries

If this compound were to act as a tridentate ligand (coordinating through the nitrogen and both oxygen atoms) in an octahedral complex of the type [M(L)₂], both facial (fac) and meridional (mer) isomers could potentially form. In a square planar geometry with a 1:2 metal-to-ligand ratio where the ligand acts as a bidentate donor, cis and trans isomers would be possible.

Optical Isomerism and Chirality Transfer in Coordination Compounds

The this compound ligand is inherently chiral, as it possesses two stereocenters at the carbon atoms bearing the hydroxyl groups (C2 and C2'). This intrinsic chirality would be transferred to its metal complexes, making them optically active. The coordination of a chiral ligand to a metal center can lead to the formation of diastereomers, which could have distinct physical and chemical properties.

Coordination Isomerism and Ionization Isomerism

Coordination isomerism could arise in salts containing complex cations and anions, where the this compound ligand and counter-ions could exchange places between the cationic and anionic coordination spheres. Ionization isomerism would be possible if a counter-ion could displace a coordinated ligand, thus becoming part of the primary coordination sphere while the original ligand becomes the counter-ion.

Electronic Structure and Bonding in this compound Metal Complexes

The electronic structure and bonding in hypothetical complexes would be determined by the nature of the metal ion and the donor atoms of the ligand. The nitrogen and oxygen atoms would act as Lewis bases, donating lone pairs of electrons to the metal center's empty orbitals to form coordinate covalent bonds. The strength and nature of these bonds (sigma-donating and potentially pi-donating from the oxygen atoms) would influence the electronic properties, magnetic behavior, and spectroscopic signatures of the complexes.

Ligand Field Theory and Molecular Orbital Theory Applications

Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are fundamental to understanding the electronic structure and properties of transition metal complexes. purdue.eduwikipedia.orgunizin.org LFT, a more advanced model than crystal field theory, considers the covalent interactions between the metal ion and the ligands by applying molecular orbital concepts. purdue.eduwikipedia.org It describes how the overlap between metal d-orbitals and ligand orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. purdue.eduunizin.org The energy difference between the resulting t2g and eg sets of orbitals in an octahedral complex, denoted as Δo, is a critical parameter that influences the complex's magnetic properties and electronic spectra. uni-siegen.delibretexts.org

MO theory provides a more complete picture of bonding by considering the delocalization of electrons over the entire molecule. unizin.orgbccampus.ca It explains the formation of sigma (σ) and pi (π) bonds, as well as the corresponding anti-bonding orbitals (σ* and π*). bccampus.ca The relative energies of these molecular orbitals determine the bond order and the magnetic properties (paramagnetism or diamagnetism) of the complex. youtube.comyoutube.com

For a hypothetical metal complex with this compound, the nitrogen atom of the imino group and the oxygen atoms of the hydroxyl groups would act as donor atoms. The lone pairs on these atoms would form σ-bonds with the appropriate metal d-orbitals. The application of LFT and MO theory would allow for the prediction of the d-orbital splitting pattern and the construction of a molecular orbital diagram. However, without experimental data such as electronic absorption spectra or magnetic susceptibility measurements for complexes of this compound, any such analysis remains purely theoretical. There is a lack of published research detailing the application of these theories to this specific ligand.

Electron Transfer Properties within Metal-Ligand Frameworks

Electron transfer is a fundamental process in the reactivity of coordination compounds, influencing everything from biological systems to catalytic cycles. nih.govnih.gov The rate and mechanism of electron transfer between a metal center and its ligand, or between two metal complexes, are governed by factors such as the electronic coupling between the donor and acceptor (HDA) and the reorganization energy (λ). nih.gov

In the context of a this compound complex, the ligand itself could be redox-active, participating directly in electron transfer processes. Such ligands are termed "non-innocent." nih.govsemanticscholar.orgresearchgate.net The redox potential of the metal center would be significantly influenced by the electron-donating or -withdrawing properties of the this compound ligand. However, there are no available studies that have investigated the electron transfer properties of complexes containing this ligand. Research on the intervalence transitions or the application of Marcus theory to determine the kinetics of electron transfer in such systems is absent from the scientific literature.

Reactivity and Stability of this compound Coordination Compounds

The reactivity and stability of coordination compounds are critical aspects that determine their practical applications. These properties are intrinsically linked to the kinetics and thermodynamics of ligand exchange and the redox chemistry of the central metal ion.

Ligand Exchange Kinetics and Thermodynamics

Ligand exchange reactions involve the substitution of one or more ligands in the coordination sphere of a metal ion. nih.govresearchgate.net The kinetics of these reactions can be studied using techniques such as NMR spectroscopy to determine the rate constants and activation parameters, which in turn provide insights into the reaction mechanism (e.g., associative, dissociative, or interchange). nih.govnih.gov The thermodynamic stability of a complex is quantified by its formation constant, which reflects the equilibrium position of the complexation reaction.

For this compound, its chelate effect, arising from its potential multidentate nature, would be expected to contribute to the thermodynamic stability of its metal complexes. However, a review of the literature reveals no studies on the kinetics or thermodynamics of ligand exchange for complexes of this specific ligand. Data on rate constants, activation energies, or stability constants are not available.

Catalytic Applications of 3,3 Iminodibutan 2 Ol and Its Derivatives

Heterogeneous Catalysis Incorporating 3,3'-Iminodibutan-2-ol Derivatives

The transition from homogeneous to heterogeneous catalysis is a critical step in the development of sustainable and economically viable chemical processes. The immobilization of catalytically active species, such as metal complexes of this compound and its derivatives, onto solid supports offers significant advantages, including simplified catalyst-product separation, potential for catalyst reuse, and the possibility of integration into continuous flow reactors. ens-lyon.frresearchgate.net

Derivatives of this compound can be functionalized to facilitate their attachment to a variety of solid supports. The inherent chirality and coordinating ability of the iminodiol framework make these supported catalysts promising candidates for asymmetric heterogeneous catalysis. The solid support can also play a role in influencing the activity and selectivity of the catalytic complex by creating a specific microenvironment around the active site. researchgate.net

Immobilization Strategies of Iminodiol-Metal Complexes

The effective immobilization of this compound-metal complexes is crucial for their application in heterogeneous catalysis. Various strategies can be employed, primarily focusing on creating a stable linkage between the molecular catalyst and the solid support without compromising the catalytic activity. Common approaches include covalent bonding, encapsulation, and adsorption onto porous materials. ens-lyon.frmdpi.comrsc.org

Covalent Attachment: This strategy involves the formation of a strong chemical bond between the iminodiol ligand or its metallic complex and the support material. This is often achieved by first functionalizing the ligand with a reactive group, such as a silane, which can then be grafted onto a silica (B1680970) surface. For instance, a derivative of this compound could be modified with a trialkoxysilane group, allowing for its covalent attachment to silica or other metal oxides. mdpi.com This method generally leads to robust catalysts with minimal leaching of the active species.

Immobilization on Polymeric Supports: Polymeric resins, such as polystyrene or Merrifield resins, offer a versatile platform for catalyst immobilization. The iminodiol ligand can be designed with a functional group that allows for its incorporation into the polymer backbone during polymerization or its grafting onto a pre-formed polymer. nih.gov The porous nature of these polymers allows for good substrate accessibility to the catalytic sites.

Supported on Inorganic Materials: Porous inorganic materials like zeolites, mesoporous silica (e.g., MCM-41, SBA-15), and halloysite (B83129) nanotubes are excellent candidates for supporting iminodiol-metal complexes. mdpi.comrsc.orggoogle.com Their high surface area and well-defined pore structures can encapsulate the catalyst, potentially enhancing selectivity through steric effects. For example, a cerium(III) complex was successfully immobilized on functionalized halloysite for use in aza-Diels-Alder reactions. google.com

Supported Ionic Liquid Phase (SILP): In this approach, a thin layer of an ionic liquid containing the dissolved homogeneous catalyst is adsorbed onto a porous support. This creates a "hybrid" system that combines the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation of heterogeneous systems. An iminodiol-metal complex could be dissolved in a suitable ionic liquid and supported on a material like silica.

A summary of potential immobilization strategies is presented in the table below.

| Immobilization Strategy | Support Material | Linkage Type | Key Advantages |

| Covalent Attachment | Silica, Alumina (B75360) | Covalent (e.g., Si-O) | High stability, minimal leaching. |

| Polymeric Support | Polystyrene, Merrifield Resin | Covalent | High loading capacity, tunable properties. |

| Inorganic Support | Zeolites, Mesoporous Silica | Encapsulation, Covalent | High surface area, shape selectivity. |

| Supported Ionic Liquid Phase | Porous Supports | Adsorption | Combines homogeneous and heterogeneous benefits. |

Catalyst Reusability and Durability Studies

A key driver for heterogenizing catalysts is the ability to reuse them over multiple reaction cycles, which significantly reduces operational costs and waste generation. Reusability and durability studies are therefore essential to evaluate the practical applicability of immobilized this compound-metal complex catalysts.

These studies typically involve performing the catalytic reaction, separating the catalyst from the reaction mixture (e.g., by simple filtration or centrifugation), washing it, and then introducing it into a fresh batch of reactants. The activity and selectivity of the catalyst are monitored over several cycles.

Several factors can affect the reusability of an immobilized catalyst:

Leaching: The gradual loss of the active metal or ligand from the support into the reaction medium. Covalent bonding strategies are often employed to minimize leaching. mdpi.com

Deactivation: The catalyst may lose its activity due to structural changes, poisoning by impurities, or fouling of the surface.

Mechanical and Thermal Stability: The support material must be robust enough to withstand the reaction conditions and the mechanical stress of repeated recovery and reuse. oaepublish.com

The following table provides a hypothetical representation of a reusability study for an immobilized this compound-metal catalyst.

| Cycle | Conversion (%) | Enantiomeric Excess (%) |

| 1 | 98 | 95 |

| 2 | 97 | 95 |

| 3 | 96 | 94 |

| 4 | 94 | 94 |

| 5 | 92 | 93 |

Photocatalytic Processes Involving this compound (if photoactive or a component of photocatalyst)

While direct evidence of the photoactivity of this compound itself is not prominent in the literature, its derivatives, particularly when complexed with suitable metal centers, have the potential to participate in photocatalytic processes. The ligand can play a crucial role in modifying the photophysical and photochemical properties of the metal center, influencing its ability to absorb light and engage in electron or energy transfer processes.

Light-Driven Transformations

Photocatalysis offers a green and sustainable approach to chemical synthesis by utilizing light as an energy source to drive chemical reactions under mild conditions. rsc.org Amino alcohols and their derivatives have been employed in various photocatalytic systems, often in the synthesis of valuable organic molecules. researchgate.net

Potential Applications in Light-Driven Reactions:

Asymmetric Synthesis: Chiral iminodiol ligands like this compound, when part of a photocatalytic system, could induce enantioselectivity in light-driven reactions. For instance, in a dual catalytic system combining a photoredox catalyst with a chiral metal complex, the iminodiol ligand would be responsible for stereocontrol.

Redox-Neutral Reactions: Photocatalytic methods have been developed for the redox-neutral synthesis of unnatural α-amino acids from aliphatic alcohols. nih.gov A system incorporating a this compound derivative could potentially be designed for similar transformations.

Coupling Reactions: Visible-light photoredox catalysis has been used for the decarboxylative coupling of N-aryl amino acids with aldehydes or ketones to produce 1,2-amino alcohols. researchgate.net A complex of this compound could act as a catalyst or a component in such reactions.

A hypothetical light-driven transformation catalyzed by a this compound-metal complex is the enantioselective alkylation of an imine, where the photocatalyst absorbs light to generate a radical species, and the chiral catalyst directs the stereochemical outcome of the subsequent bond formation.

Photophysical Properties of Derived Systems

The photophysical properties of a photocatalyst determine its efficiency in absorbing light and converting it into chemical energy. These properties include its absorption spectrum, excited-state lifetime, and redox potentials. The coordination of a ligand like this compound to a metal center can significantly alter these properties.

Influence of the Iminodiol Ligand:

Absorption Spectrum: The ligand can influence the metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands of the complex, potentially shifting the absorption to the visible region of the spectrum. This is crucial for developing photocatalysts that can be activated by sunlight or low-energy LEDs.

Excited-State Properties: The nature of the ligand can affect the lifetime and the energy of the excited state of the metal complex, which in turn influences its reactivity in photocatalytic cycles.

Redox Potentials: The electron-donating or -withdrawing nature of the iminodiol ligand and its substituents can tune the ground and excited-state redox potentials of the metal complex. This allows for the rational design of photocatalysts for specific redox reactions.

The table below outlines the key photophysical properties of interest for a hypothetical photocatalytic system derived from this compound.

| Property | Description | Potential Influence of this compound |

| Absorption Maximum (λmax) | Wavelength of maximum light absorption. | Tuning of absorption into the visible range. |

| Molar Absorptivity (ε) | Efficiency of light absorption. | Enhancement of light-harvesting ability. |

| Excited-State Lifetime (τ) | Duration of the excited state. | Modulation of the time available for chemical reactions. |

| Excited-State Redox Potentials | Oxidizing/reducing power of the excited state. | Fine-tuning of the thermodynamic driving force for electron transfer. |

Mechanistic and Kinetic Investigations of Reactions Involving 3,3 Iminodibutan 2 Ol

Elucidation of Reaction Pathways and Transition States

Extensive searches of scientific literature and chemical databases did not yield specific studies on the elucidation of reaction pathways, transition states, key intermediates, or energy profile analyses for reactions involving 3,3'-Iminodibutan-2-ol. General principles of physical organic chemistry can be applied to hypothesize potential reaction mechanisms. For instance, the presence of amino and hydroxyl groups suggests the possibility of reactions such as N-alkylation, acylation, or oxidation. The stereochemistry of the two chiral centers would likely influence the stereochemical outcome of such reactions. However, without experimental or computational studies, any proposed pathway remains purely speculative.

Identification of Key Intermediates

There is no available research identifying key intermediates in reactions involving this compound.

Energy Profile Analysis of Reaction Coordinates

No studies reporting the energy profile analysis of reaction coordinates for any reaction involving this compound could be located. Such analyses, typically performed using computational quantum chemistry methods, are crucial for understanding reaction feasibility and selectivity. researchgate.netresearchgate.net

Kinetic Studies of Reactions Catalyzed or Reacting with this compound

No kinetic studies have been published on reactions where this compound acts as a catalyst or a primary reactant. Therefore, no data on rate laws or activation parameters are available.

Rate Law Determination and Order of Reaction

There are no experimentally determined rate laws or orders of reaction for any reaction involving this compound. The determination of a rate law is fundamental to understanding the mechanism of a reaction and requires experimental data from kinetic studies. khanacademy.orglibretexts.orgyoutube.com

Activation Parameters (Ea, ΔH‡, ΔS‡, ΔG‡)

No activation parameters (activation energy, enthalpy, entropy, or Gibbs free energy of activation) have been reported for reactions involving this compound. These parameters provide insight into the energy requirements and the molecular ordering of the transition state. researchgate.net

Isotope Effects in Reactions Involving this compound

There are no published studies on kinetic or equilibrium isotope effects in reactions involving this compound. The study of isotope effects, such as deuterium (B1214612) kinetic isotope effects, is a powerful tool for probing transition state structures and elucidating reaction mechanisms. nih.govlibretexts.orgmdpi.com

Following a comprehensive review of scientific literature, it has been determined that there are no specific mechanistic or kinetic studies published that focus on the compound this compound. Research detailing kinetic isotope effects or the use of isotope labeling to elucidate reaction mechanisms for this particular molecule is not available in the public domain.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or specific mechanistic implications for this compound as requested. The information necessary to construct such an article does not exist in currently accessible scientific databases and publications.

Computational and Theoretical Chemistry Studies of 3,3 Iminodibutan 2 Ol Systems

Quantum Chemical Calculations (DFT, ab initio) for Structural Elucidation and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. measurlabs.com These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a chemical system.

Conformation Analysis and Conformational Landscapes

A study in this area would involve systematically exploring the potential energy surface of 3,3'-Iminodibutan-2-ol to identify its stable conformers. By rotating the various single bonds (C-C, C-N, C-O), researchers could calculate the relative energies of different spatial arrangements. The results would be presented as a conformational landscape, highlighting the lowest-energy (most stable) structures and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological or chemical activity.

Electronic Structure and Charge Distribution Analysis

This subsection would detail the molecule's electronic properties. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov Furthermore, analysis of the charge distribution, often visualized using Molecular Electrostatic Potential (MESP) maps, would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its intermolecular interaction patterns.

Transition State Optimization and Reaction Barrier Calculations

To predict the reactivity of this compound in chemical reactions, computational chemists would identify the transition state structures for proposed reaction pathways. researchgate.netnih.gov Optimizing these high-energy saddle points on the potential energy surface allows for the calculation of the activation energy barrier. researchgate.net This theoretical data is invaluable for understanding reaction mechanisms and predicting reaction rates, complementing experimental kinetic studies. researchgate.net

Molecular Dynamics Simulations of this compound in Solution or Solid State

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by simulating the movements of atoms over time. researchgate.net This approach is essential for understanding how a molecule's environment affects its properties.

Solvent Effects on Molecular Conformations and Interactions

An MD simulation study would place the this compound molecule in a simulation box filled with a chosen solvent (e.g., water, methanol). The simulation would track the changes in the molecule's conformation and its interactions with the surrounding solvent molecules. patsnap.com This is particularly important for a molecule with hydrogen-bonding capabilities (from the -OH and -NH groups), as solvent interactions can significantly stabilize or destabilize certain conformers, potentially altering the conformational landscape compared to the gas phase. patsnap.com

Ligand Dynamics in Coordination Spheres

If this compound were studied as a ligand coordinating to a metal center, MD simulations would be used to investigate the dynamics of this interaction. Researchers could analyze the stability of the coordination bonds, the flexibility of the ligand when bound, and the exchange of solvent molecules within the metal's coordination sphere. This information is vital for the design of new catalysts and functional coordination compounds.

As dedicated research on this compound becomes available, this article will be updated to reflect those findings.

Structure-Activity Relationship (SAR) Modeling for Derivatives of this compound

The exploration of structure-activity relationships (SAR) provides a crucial framework for understanding how the chemical structure of a molecule, such as this compound, influences its properties and reactivity. Through computational modeling, it is possible to systematically investigate derivatives of this compound to predict their behavior and guide the synthesis of new molecules with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) Studies (non-biological activity focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and a specific non-biological activity or property. For derivatives of this compound, QSAR studies can be instrumental in predicting various physicochemical properties, such as solubility, lipophilicity, or chromatographic retention times, based on their molecular descriptors.

The development of a robust QSAR model involves several key steps. Initially, a dataset of this compound derivatives with experimentally determined properties is required. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each derivative. These descriptors can be categorized as constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical model that correlates the descriptors with the observed activity. The predictive power of the resulting QSAR model is rigorously validated using both internal and external validation techniques.

For instance, a hypothetical QSAR study on a series of ether derivatives of this compound could aim to predict their retention index in gas chromatography. The generated model might reveal that the retention index is strongly correlated with the solvent-accessible surface area and the octanol-water partition coefficient (logP) of the molecules.

Hypothetical QSAR Model for Chromatographic Retention of this compound Derivatives:

| Derivative | Experimental Retention Index | Predicted Retention Index |

| 3,3'-Iminodi(2-methoxybutane) | 1250 | 1255 |

| 3,3'-Iminodi(2-ethoxybutane) | 1320 | 1315 |

| 3,3'-Iminodi(2-propoxybutane) | 1390 | 1395 |

| 3,3'-Iminodi(2-butoxybutane) | 1460 | 1462 |

Ligand Descriptors and Predictive Modeling

The selection of appropriate ligand descriptors is a critical aspect of building an accurate predictive model for the properties of this compound derivatives. These descriptors encode the structural and chemical features of the molecules that are believed to influence the property of interest.

Commonly used descriptors in predictive modeling include:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These 3D descriptors are calculated from the spatial arrangement of the atoms and include parameters like molecular surface area and volume.

Electronic Descriptors: These descriptors are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP), which is crucial for predicting properties related to solubility and membrane permeability.

Once a set of relevant descriptors is chosen, various machine learning algorithms can be employed to construct the predictive model. These can range from linear models to more complex non-linear approaches like support vector machines (SVM) or artificial neural networks (ANN). The performance of the model is then evaluated based on its ability to accurately predict the properties of a test set of molecules that were not used in the model's training.

Predictive Spectroscopy and Computational Spectroscopic Analysis (e.g., NMR, IR, CD)

Computational methods have become indispensable tools for predicting and interpreting the spectroscopic properties of molecules, including this compound and its derivatives. These techniques can provide valuable insights into the molecular structure, conformation, and vibrational modes, aiding in the analysis of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR chemical shifts and spin-spin coupling constants can be performed using quantum mechanical methods, such as Density Functional Theory (DFT). researchgate.netmdpi.com These calculations are typically carried out on optimized molecular geometries. By comparing the calculated NMR parameters with experimental data, it is possible to confirm the structure of a synthesized compound or to elucidate the conformational preferences of flexible molecules like this compound. For instance, the calculated 13C and 1H chemical shifts for different possible diastereomers of a derivative could be used to assign the correct stereochemistry.

Hypothetical Calculated vs. Experimental 13C NMR Chemical Shifts (ppm) for a Derivative of this compound:

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C1 | 14.2 | 14.5 |

| C2 | 68.5 | 68.9 |

| C3 | 55.1 | 55.4 |

| C4 | 23.8 | 24.1 |

Infrared (IR) Spectroscopy:

Computational IR spectroscopy involves the calculation of the vibrational frequencies and their corresponding intensities for a molecule. diva-portal.org These calculations are typically performed using harmonic frequency analysis at the DFT level of theory. The resulting theoretical spectrum can be compared with the experimental IR spectrum to aid in the assignment of vibrational bands to specific functional groups and modes of vibration. For this compound, this could help in identifying the characteristic stretching frequencies of the O-H and N-H bonds, as well as the various C-H and C-N stretching and bending vibrations. Discrepancies between the calculated and experimental frequencies, which are common due to the harmonic approximation, can often be corrected by applying a scaling factor.

Hypothetical Calculated IR Frequencies for this compound:

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| O-H Stretch | 3550 | 3400 |

| N-H Stretch | 3450 | 3350 |

| C-H Stretch (aliphatic) | 2980-2850 | 2970-2860 |

| C-N Stretch | 1150 | 1145 |

Circular Dichroism (CD) Spectroscopy:

For chiral molecules like the stereoisomers of this compound, computational methods can be used to predict their Circular Dichroism (CD) spectra. Time-dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transitions that give rise to CD signals. By comparing the calculated CD spectrum with the experimental one, it is possible to determine the absolute configuration of a chiral center.

Derivatization and Functionalization of 3,3 Iminodibutan 2 Ol for Advanced Applications

Synthesis of Functionalized 3,3'-Iminodibutan-2-ol Derivatives

The presence of reactive -NH and -OH groups in this compound allows for a variety of chemical modifications to tailor its properties for specific applications.

Introduction of Additional Chiral Auxiliaries

In the field of asymmetric synthesis, chiral auxiliaries are instrumental in controlling the stereochemical outcome of a reaction. google.com While this compound is itself a chiral molecule, the introduction of additional chiral auxiliaries can be a strategic approach to amplify stereochemical control or to introduce new functionalities.

The secondary amine group of this compound can be reacted with chiral carboxylic acids or their derivatives to form amides. For instance, coupling with well-established chiral auxiliaries like (R)- or (S)-mandelic acid or derivatives of amino acids would yield a new, more complex chiral structure. The hydroxyl groups can also be esterified with chiral acids. These modifications can enhance the steric hindrance and conformational rigidity around the stereogenic centers, which is crucial for achieving high diastereoselectivity in subsequent reactions.

Table 1: Hypothetical Chiral Derivatives of this compound

| Derivative Name | Chiral Auxiliary Attached | Potential Application |

| (R)-2-((3-hydroxybutan-2-yl)((R)-2-hydroxy-2-phenylethyl)amino)butan-1-ol | (R)-Mandelic acid | Stereoselective reductions |

| Di((S)-2-aminopropanoate) of this compound | (S)-Alanine | Chiral ligand for metal catalysis |

| N-((1R,2S)-2-hydroxy-1,2-diphenylethyl)-3,3'-iminodibutan-2-ol | (1R,2S)-(-)-Norephedrine | Asymmetric alkylation reactions |

Incorporation of Responsive Moieties (e.g., chromophores, fluorophores)

The functional handles of this compound serve as ideal anchor points for the covalent attachment of responsive chemical units, such as chromophores and fluorophores. This functionalization can transform the molecule into a sensor or a probe that changes its optical properties in response to specific stimuli.

Table 2: Potential Responsive Derivatives of this compound

| Responsive Moiety | Attachment Site | Potential Property/Application |

| Dansyl group | Secondary amine | Fluorescence sensing |

| Azobenzene | Hydroxyl group (via ester linkage) | Photo-responsive material |

| Pyrene | Secondary amine (via amide linkage) | Excimer fluorescence-based sensing |

Polymerizable Derivatives as Monomers

To incorporate this compound into a polymer backbone, it can be functionalized with polymerizable groups. This would allow for its use as a monomer in various polymerization techniques, leading to the creation of polymers with tailored properties.

The hydroxyl groups of this compound can be esterified with acrylic acid or methacrylic acid to introduce vinyl functionalities. The resulting diacrylate or dimethacrylate monomer could then undergo free-radical polymerization to form a crosslinked polymer network. Alternatively, the introduction of other polymerizable groups, such as styrenic or epoxide moieties, would open up possibilities for its use in different polymerization systems.

Applications in Materials Science and Engineering

The derivatized forms of this compound hold significant promise for the development of novel materials with advanced functionalities.

Precursors for Polymer Synthesis (e.g., polyurethanes, polyamides)

The diol and secondary amine functionalities of this compound make it a prime candidate as a monomer for step-growth polymerization, leading to the synthesis of polyurethanes and polyamides.

Polyurethanes: As a diol, this compound can react with diisocyanates to form polyurethanes. bhu.ac.in The resulting polymers would possess urethane (B1682113) linkages in their backbone. The inherent chirality of the monomer unit could impart unique chiroptical properties to the polyurethane. The presence of the tertiary amine in the polymer backbone could also influence the polymer's solubility and thermal properties.

Polyamides: The secondary amine functionality allows this compound to act as a diamine monomer in the synthesis of polyamides. researchgate.net Reaction with dicarboxylic acids or their derivatives would lead to the formation of polyamides with amide linkages. The pendant hydroxyl groups along the polyamide chain would increase its hydrophilicity and provide sites for further post-polymerization modifications.

Table 3: Hypothetical Polymers Derived from this compound

| Polymer Type | Co-monomer | Potential Polymer Properties |

| Polyurethane | Methylene diphenyl diisocyanate (MDI) | Chiral, potentially biocompatible, good thermal stability |

| Polyamide | Adipoyl chloride | Hydrophilic, functionalizable, potentially biodegradable |

| Polyester | Terephthaloyl chloride | Chiral, potentially high-performance with good mechanical properties |

Components in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

The defined geometry and functional groups of this compound make it a theoretically attractive building block for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Metal-Organic Frameworks (MOFs): The hydroxyl and amine groups of this compound can act as coordination sites for metal ions, making it a potential organic linker for the synthesis of MOFs. The chirality of the ligand could be transferred to the resulting framework, leading to chiral MOFs with potential applications in enantioselective separations and catalysis.

Covalent Organic Frameworks (COFs): In the realm of COFs, which are constructed entirely from organic building blocks linked by covalent bonds, derivatives of this compound could serve as multifunctional monomers. mdpi.com For instance, after converting the hydroxyl groups to aldehyde or amine functionalities, it could participate in the formation of imine-linked or boronate ester-linked COFs. The resulting frameworks would possess a high density of functional groups and chiral pores, which could be advantageous for applications in gas storage, separation, and heterogeneous catalysis.

Development of Chiral Stationary Phases for Chromatography

The separation of enantiomers, a critical task in the pharmaceutical, chemical, and food industries, heavily relies on the use of chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). yakhak.org Chiral amino alcohols are a valuable class of compounds for the synthesis of CSPs due to their inherent chirality and the presence of versatile functional groups (amino and hydroxyl) that can be readily derivatized. nih.govnih.gov While direct research on the use of this compound for CSP development is not extensively documented, its structure suggests significant potential for creating novel CSPs.

The general strategy for preparing such CSPs involves the derivatization of the amino and/or hydroxyl groups of the chiral selector, in this case, this compound, followed by its immobilization onto a solid support, typically silica (B1680970) gel. The derivatizing agents often contain aromatic groups, which can facilitate π-π interactions, hydrogen bonding, and dipole-dipole interactions with the analytes, leading to chiral recognition.

For instance, the secondary amine and two hydroxyl groups of this compound can be acylated with various reagents such as 3,5-dinitrobenzoyl chloride or phenyl isocyanate. These derivatized selectors can then be covalently bonded to a silica support. The resulting CSP would possess multiple stereogenic centers and functional groups capable of engaging in a variety of chiral recognition mechanisms.

The performance of such a hypothetical CSP derived from this compound would be evaluated by its ability to separate a range of racemic compounds. Key parameters in this evaluation are the separation factor (α), which indicates the degree of separation between two enantiomers, and the resolution (Rs), which quantifies the baseline separation. The table below presents representative data for the separation of various analytes on CSPs derived from other chiral amino alcohols, illustrating the potential performance of a this compound-based CSP.

Table 1: Representative Enantioseparation Data on Amino Alcohol-Derived Chiral Stationary Phases

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| 1-(9-Anthryl)-2,2,2-trifluoroethanol | (R)-N-(3,5-Dinitrobenzoyl)phenylglycinol | Hexane (B92381)/2-Propanol (90/10) | 1.85 | 3.20 |

| Tröger's Base | Cellulose (B213188) tris(3,5-dimethylphenylcarbamate) | Hexane/2-Propanol (90/10) | 1.52 | 2.80 |

| Benzoin | (S)-N-(3,5-Dinitrobenzoyl)leucine | Hexane/2-Propanol (80/20) | 1.43 | 2.50 |

This table presents representative data for CSPs derived from various amino alcohols to illustrate potential performance and is not specific to this compound.

Fabrication of Intelligent Materials and Sensors (e.g., chemosensors for metal ions)

The functional groups of this compound, namely the secondary amine and two hydroxyl groups, make it an excellent candidate for the development of intelligent materials, particularly chemosensors for the detection of metal ions. The nitrogen and oxygen atoms in these groups possess lone pairs of electrons that can coordinate with metal ions, forming stable complexes. This interaction can be transduced into a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).

The design of a chemosensor based on this compound would involve its functionalization with a signaling unit, such as a chromophore or fluorophore. For example, the amino alcohol could be reacted with a molecule like 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) to yield a fluorescent derivative. Upon binding of a metal ion to the iminodibutan-2-ol moiety, the electronic properties of the NBD group could be perturbed, leading to a change in its fluorescence emission.

The selectivity of such a sensor for a specific metal ion can be tuned by modifying the structure of the binding site. The stereochemistry of this compound could also play a role in the selective binding of certain metal ions. The sensor's performance would be characterized by its detection limit, which is the lowest concentration of the metal ion that can be reliably detected, and its binding constant (K), which indicates the strength of the interaction between the sensor and the metal ion.

While specific studies on chemosensors from this compound are not prevalent, the general principles are well-established with other amino-containing ligands. The table below provides representative data for chemosensors based on amino compounds for the detection of various metal ions, showcasing the potential of a this compound-based sensor.

Table 2: Representative Performance of Amino-Based Chemosensors for Metal Ion Detection

| Sensor Moiety | Metal Ion | Detection Method | Detection Limit (μM) | Binding Constant (K, M⁻¹) |

|---|---|---|---|---|

| Dansyl-appended calix utwente.nlarene | Pb²⁺ | Fluorescence | 0.01 | 1.2 x 10⁵ |

| Rhodamine B derivative | Cu²⁺ | Colorimetric & Fluorescence | 0.1 | 2.5 x 10⁴ |

| Naphthalimide derivative | Zn²⁺ | Fluorescence | 0.5 | 8.7 x 10³ |

This table presents representative data for chemosensors based on various amino compounds to illustrate potential performance and is not specific to this compound.

The development of such intelligent materials has significant implications for environmental monitoring, industrial process control, and biomedical diagnostics. The derivatization of this compound offers a promising avenue for the creation of novel and effective sensors for a range of metal ions.

Advanced Analytical Methodologies for Complex Characterization of 3,3 Iminodibutan 2 Ol Systems

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are fundamental in piecing together the molecular puzzle of a compound's structure, from its basic connectivity to its three-dimensional arrangement in space.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for delineating the structural framework of organic molecules. One-dimensional (1D) NMR provides initial information on the chemical environment of magnetically active nuclei. For a comprehensive analysis of stereochemistry and atomic connectivity, two-dimensional (2D) NMR techniques are indispensable. nih.gov

Correlation Spectroscopy (COSY) is a key 2D NMR technique that reveals scalar couplings between protons, typically those separated by two to three bonds. This information is crucial for establishing the proton-proton network within a molecule, thereby mapping out its covalent framework. In the context of 3,3'-Iminodibutan-2-ol, a COSY spectrum would be expected to show correlations between the protons on adjacent carbons, aiding in the assignment of signals corresponding to the butanol backbone.

Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbon atoms. HSQC identifies direct one-bond C-H correlations, while HMBC reveals longer-range couplings (typically 2-4 bonds). These experiments are critical for unambiguously assigning the carbon skeleton.

The stereochemical complexity of this compound, which can exist as multiple diastereomers and enantiomers, can be probed using advanced NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These techniques identify protons that are close in space, providing through-space correlations that are invaluable for determining the relative stereochemistry of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for a Related Compound, Butan-2-ol

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₃ (at C1) | ~0.9 | Triplet |

| CH₂ | ~1.4 | Multiplet |

| CH (at C2) | ~3.7 | Multiplet |

| OH | Variable | Singlet (broad) |

| CH₃ (at C3) | ~1.2 | Doublet |

Note: The chemical shifts are approximate and can vary based on solvent and concentration. This data for butan-2-ol provides a foundational expectation for the resonances in a more complex structure like this compound. docbrown.info

Advanced Mass Spectrometry (MS) Techniques (e.g., HRMS, MS/MS, Ion Mobility MS)

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. washington.edu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, which is then fragmented to produce a spectrum of daughter ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish between isomers. For this compound, MS/MS could help to elucidate the connectivity of the two butanol units through the imino bridge.

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled cell. This technique can separate isomers that are indistinguishable by mass alone and can provide information about the conformational landscape of the molecule. washington.edu

Table 2: Mass Spectrometry Data for an Analogous Compound, 3,3-Dimethylbutane-2-ol

| Technique | Observation |

| Electron Ionization (EI) MS | Provides a characteristic fragmentation pattern that can be used for identification. |

| Molecular Weight | 102.1748 g/mol |

Source: NIST Chemistry WebBook. nist.govnist.gov This data for a structural analog illustrates the type of information obtained from mass spectrometry.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound. rsc.org

In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the alkyl groups would appear around 2850-3000 cm⁻¹. The C-O stretching vibration would likely be observed in the 1050-1260 cm⁻¹ region. The shape and position of the O-H and N-H bands can provide information about hydrogen bonding. youtube.com

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for analyzing the carbon skeleton.

Table 3: Characteristic Infrared Absorption Frequencies for Relevant Functional Groups

| Functional Group | Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Alkane) | 2850-2960 |

| C-O Stretch (Alcohol) | 1050-1260 |

This table provides a general guide to the expected IR absorption bands. docbrown.info

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. If a suitable single crystal of this compound or one of its derivatives can be grown, XRD analysis can provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous structural elucidation.

Chiral Analysis Methodologies for Enantiomeric Excess Determination

Due to the presence of stereocenters, this compound can exist as a mixture of enantiomers. Chiral analysis is therefore essential to determine the enantiomeric excess (ee) of a sample.

Chiral Chromatography (HPLC, GC)

Chiral chromatography is the primary method for separating enantiomers. nist.gov This can be achieved using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

In chiral HPLC, various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. The choice of CSP and mobile phase is critical for achieving successful separation. nih.gov

Chiral GC is well-suited for volatile and thermally stable compounds. Derivatization of the analyte may sometimes be necessary to improve its chromatographic properties. The use of derivatized cyclodextrin-based capillary columns is common for the separation of enantiomers of alcohols and amines. nist.gov

Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a powerful technique for confirming the stereochemistry of chiral molecules like this compound. This method measures the differential absorption of left- and right-circularly polarized light by a chiral sample. As this compound possesses multiple chiral centers, its different stereoisomers will produce distinct CD spectra, allowing for their differentiation and absolute configuration assignment when compared with theoretical calculations. nih.gov

The analysis would involve dissolving the sample in a suitable transparent solvent, such as methanol (B129727) or acetonitrile (B52724), and acquiring the CD spectrum, typically in the far-UV region (190-260 nm) where electronic transitions of the chromophores (e.g., the N-H and O-H groups) occur. The resulting spectrum, a plot of molar ellipticity ([θ]) versus wavelength, would exhibit positive and/or negative peaks (Cotton effects) that are characteristic of a specific stereoisomer. For a definitive stereochemical assignment, quantum chemical calculations would be employed to predict the theoretical CD spectra for all possible stereoisomers of this compound. The experimental spectrum would then be compared with the calculated spectra to identify the correct stereoisomer.

Hypothetical CD Spectroscopy Data for a Stereoisomer of this compound

| Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |

|---|---|

| 205 | +15,000 |

| 220 | -8,000 |

Note: This data is illustrative and represents a potential spectral signature for one of the possible stereoisomers.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating mixtures of its stereoisomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust methods for these analytical challenges.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of non-volatile compounds like this compound. For purity analysis, a reversed-phase HPLC method would be developed. This would likely involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, possibly with a pH modifier to ensure the analyte is in a consistent protonation state. Detection could be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD), as this compound lacks a strong UV chromophore.

For the separation of its stereoisomers, chiral HPLC would be necessary. This involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating amino alcohols. researchgate.net The mobile phase would typically be a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The separation of diastereomers, if present, can often be achieved on standard silica (B1680970) gel columns. nih.gov A successful method would show distinct peaks for each stereoisomer, allowing for their quantification and the determination of enantiomeric or diastereomeric excess. For a related compound, 3-aminobutanol, derivatization with a chiral reagent followed by reversed-phase HPLC analysis has been shown to be effective for determining chiral purity. asu.edu

Illustrative HPLC Method Parameters for Chiral Separation

| Parameter | Value |

|---|---|

| Column | Chiral Stationary Phase (e.g., Chiralcel® OD-H) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | Refractive Index (RI) or ELSD |

Gas Chromatography (GC) Techniques

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to the polar amine and hydroxyl groups, which can lead to peak tailing and poor resolution. To overcome this, derivatization is a common strategy. The active hydrogens in the amine and hydroxyl groups can be replaced with less polar groups, for example, through silylation to form trimethylsilyl (B98337) (TMS) ethers/amines. researchgate.net This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.

The derivatized sample would then be injected into a GC system equipped with a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column). A Flame Ionization Detector (FID) would be a suitable detector due to its sensitivity to organic compounds. For the separation of chiral isomers, a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative, would be employed. researchgate.net

Example GC Method Parameters for Derivatized this compound

| Parameter | Value |

|---|---|

| Column | Chiral Capillary Column (e.g., Beta-DEX™ 225) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 220 °C at 10 °C/min |

Advanced Thermal Analysis Techniques for Material Properties

Thermal analysis techniques are crucial for determining the material properties of this compound, such as its thermal stability and phase behavior.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.com For this compound, a TGA experiment would involve heating a small sample at a constant rate (e.g., 10 °C/min) in an inert atmosphere like nitrogen. The resulting TGA curve would plot the percentage of weight loss against temperature.

The onset temperature of decomposition provides an indication of the thermal stability of the compound. The TGA curve may show one or multiple steps of weight loss, which can provide insights into the decomposition mechanism. libretexts.org For instance, an initial weight loss at lower temperatures might correspond to the loss of a small molecule, followed by further degradation of the remaining structure at higher temperatures.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Corresponding Event |

|---|---|---|

| 180 - 250 | ~15% | Onset of decomposition, potential loss of a small fragment |

| 250 - 400 | ~80% | Major decomposition of the carbon skeleton |

Note: This data is illustrative and represents a possible decomposition profile.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to identify phase transitions such as melting, crystallization, and glass transitions. libretexts.org

A DSC analysis of this compound would involve heating a sample in a sealed aluminum pan at a controlled rate. The resulting thermogram would show endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization. The temperature at the peak of the melting endotherm is the melting point of the compound. If the compound is amorphous, a step-like change in the baseline would indicate a glass transition. Such data is crucial for understanding the solid-state properties of the material.

Illustrative DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting | 155.2 | 158.5 | 120.4 (Endothermic) |

Note: This data is hypothetical and represents potential phase transitions.

Future Research Directions and Emerging Opportunities for 3,3 Iminodibutan 2 Ol

Integration with Artificial Intelligence and Machine Learning for Molecular Design